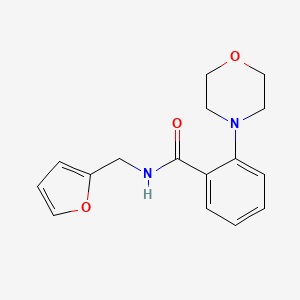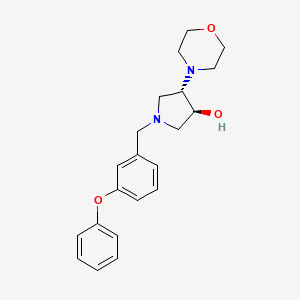
N-butyl-5-(2,6-dimethylphenoxy)-1-pentanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-butyl-5-(2,6-dimethylphenoxy)-1-pentanamine, also known as Buphenyl, is a pharmaceutical drug used for the treatment of urea cycle disorders (UCDs). UCDs are a group of genetic disorders that affect the body's ability to process nitrogen waste, leading to the accumulation of toxic ammonia in the blood. Buphenyl works by reducing the levels of ammonia in the blood, thereby preventing the onset of symptoms associated with UCDs.
Aplicaciones Científicas De Investigación
N-butyl-5-(2,6-dimethylphenoxy)-1-pentanamine has been extensively studied for its efficacy in treating UCDs. Clinical trials have shown that N-butyl-5-(2,6-dimethylphenoxy)-1-pentanamine is effective in reducing the levels of ammonia in the blood, thereby preventing the onset of symptoms associated with UCDs. N-butyl-5-(2,6-dimethylphenoxy)-1-pentanamine has also been studied for its potential use in treating other metabolic disorders such as maple syrup urine disease and phenylketonuria.
Mecanismo De Acción
N-butyl-5-(2,6-dimethylphenoxy)-1-pentanamine works by converting ammonia into a less toxic compound called phenylacetylglutamine (PAGN). PAGN is then excreted from the body through urine. N-butyl-5-(2,6-dimethylphenoxy)-1-pentanamine also helps to increase the levels of arginine in the blood, which is an essential amino acid required for the synthesis of urea.
Biochemical and Physiological Effects:
N-butyl-5-(2,6-dimethylphenoxy)-1-pentanamine has been shown to reduce the levels of ammonia in the blood, thereby preventing the onset of symptoms associated with UCDs. N-butyl-5-(2,6-dimethylphenoxy)-1-pentanamine also helps to increase the levels of arginine in the blood, which is important for the synthesis of urea. N-butyl-5-(2,6-dimethylphenoxy)-1-pentanamine has been shown to be well-tolerated by patients, with minimal side effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-butyl-5-(2,6-dimethylphenoxy)-1-pentanamine has several advantages for use in lab experiments. It is readily available and easy to synthesize. N-butyl-5-(2,6-dimethylphenoxy)-1-pentanamine is also stable and can be stored for long periods of time without degradation. However, N-butyl-5-(2,6-dimethylphenoxy)-1-pentanamine has limitations in terms of its solubility in water, which can make it difficult to administer in certain experiments.
Direcciones Futuras
There are several future directions for research on N-butyl-5-(2,6-dimethylphenoxy)-1-pentanamine. One area of research is the development of new and more efficient synthesis methods for N-butyl-5-(2,6-dimethylphenoxy)-1-pentanamine. Another area of research is the investigation of the potential use of N-butyl-5-(2,6-dimethylphenoxy)-1-pentanamine in treating other metabolic disorders. Additionally, research could be conducted on the potential use of N-butyl-5-(2,6-dimethylphenoxy)-1-pentanamine in combination with other drugs for the treatment of UCDs. Finally, research could be conducted on the long-term effects of N-butyl-5-(2,6-dimethylphenoxy)-1-pentanamine treatment on patients with UCDs.
Métodos De Síntesis
N-butyl-5-(2,6-dimethylphenoxy)-1-pentanamine is synthesized by reacting 2,6-dimethylphenol with n-butylamine in the presence of a catalyst. The resulting product is then purified using various techniques such as recrystallization and column chromatography. The final product is a white crystalline powder with a melting point of 67-69°C.
Propiedades
IUPAC Name |
N-butyl-5-(2,6-dimethylphenoxy)pentan-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H29NO/c1-4-5-12-18-13-7-6-8-14-19-17-15(2)10-9-11-16(17)3/h9-11,18H,4-8,12-14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTFQXXLZJMNVJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCCCCCOC1=C(C=CC=C1C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H29NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-butyl-5-(2,6-dimethylphenoxy)pentan-1-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{4-[(2,5-dihydroxyphenyl)sulfonyl]phenyl}acetamide](/img/structure/B4942844.png)
![2-{3,5-dibromo-4-[(4-methylbenzyl)oxy]benzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B4942860.png)
![5-chloro-2-[4-(dimethylamino)phenyl]-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B4942875.png)

![3-acetyl-4-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-6-methyl-2H-pyran-2-one](/img/structure/B4942886.png)

![{2-[(4-chlorobenzoyl)amino]-1,3-oxazol-4-yl}acetic acid](/img/structure/B4942895.png)

![1-(3-chlorobenzyl)-4-{[3-(2,4-dimethoxyphenyl)-1H-pyrazol-4-yl]methyl}piperazine](/img/structure/B4942901.png)

![(3aS*,5S*,9aS*)-2-(3-methoxybenzyl)-5-(3-methyl-1-propyl-1H-pyrazol-4-yl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B4942904.png)
![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-fluorobenzamide hydrochloride](/img/structure/B4942914.png)

